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Compound of Interest

Compound Name: 3-Bromo-4-fluoro-5-methylpyridine
CAS No.: 1211536-44-5
Cat. No.: B2801183

Get Quote

Identity & Physicochemical Profile

3-Bromo-4-fluoro-5-methylpyridine is a highly specialized trisubstituted pyridine
intermediate. Its structural motif—possessing a halogenated core with orthogonal reactivity (Br
vs. F)—makes it a critical building block in the synthesis of kinase inhibitors and complex

heterocyclic scaffolds.
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Property Data

CAS Number 1211536-44-5

IUPAC Name 3-Bromo-4-fluoro-5-methylpyridine

Molecular Formula CeHsBrFN

Molecular Weight 190.01 g/mol

SMILES CC1=CN=CC(Br)=C1F

Appearance Colorless to pale yellow oil or low-melting solid

Boiling Point ~210 °C (Predicted @ 760 mmHg)

Density ~1.6 g/cm?3 (Predicted)

Solubility Soluble.in DCM, THF, Ethyl Acetate; slightly
soluble in water.[1][2][3][4]

Storage 2-8°C, under inert atmosphere (Ar/N2). Light

sensitive.

Critical Note on Isomerism: Do not confuse this compound with its isomer, 3-Bromo-5-fluoro-4-

methylpyridine (CAS 1211517-76-8). The position of the fluorine atom (C4 vs. C5) drastically
alters the reactivity profile, specifically regarding Nucleophilic Aromatic Substitution (SNAr).[5]

Synthetic Pathways

The synthesis of 3-Bromo-4-fluoro-5-methylpyridine is non-trivial due to the directing effects
of the pyridine nitrogen. Direct halogenation of 3-methylpyridine typically yields mixtures. The
most authoritative and regioselective route utilizes N-oxide activation to install the functionality
at the C4 position.
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Route A: The N-Oxide Functionalization Strategy

This pathway leverages the para-directing nature of the N-oxide moiety to install a nitro group
at C4, which acts as a leaving group for fluorination.

Oxidation: 3-Bromo-5-methylpyridine is oxidized to its N-oxide using m-CPBA.

 Nitration: Electrophilic nitration occurs exclusively at the C4 position (gamma to nitrogen)
due to the activation by the N-oxide.

» Fluorination (SNAr): The nitro group at C4 is highly labile and is displaced by a fluoride
source (e.g., TBAF or KF/18-crown-6).

o Deoxygenation: The N-oxide is reduced using PCIs or Fe/AcOH to restore the pyridine core.
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Figure 1: Step-wise synthesis via N-oxide activation. This route ensures high regioselectivity for
the C4-position.

Alternative Route: Directed Ortho Metalation (DoM)

For small-scale discovery chemistry, a DoM approach may be employed using 3-Fluoro-5-
methylpyridine (if available) or 3-Bromo-5-methylpyridine.

» Protocol: Treatment of 3-Bromo-5-methylpyridine with LDA at -78°C typically lithiates the C4
position (the "nested" position between Br and Me).

e Quench: Trapping the lithio-species with an electrophilic fluorine source (e.g., NFSI) yields
the target.

» Note: This route requires strict cryogenic conditions to prevent "halogen dance" side
reactions.
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Reactivity & Applications in Drug Discovery

The core value of 3-Bromo-4-fluoro-5-methylpyridine lies in its orthogonal reactivity. It serves
as a bifunctional scaffold where the C3-Bromine and C4-Fluorine allow for sequential, selective
functionalization.

Reactivity Logic
e C4-Fluorine (SNAr "Hotspot"): The fluorine at C4 is activated by the pyridine nitrogen (and

inductively by the C3-Br). It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)
by amines, alkoxides, or thiols.

o Application: Introduction of solubilizing groups (e.g., piperazines) or hinge-binding motifs.

e C3-Bromine (Cross-Coupling Handle): The bromine atom remains intact during mild SNAr
conditions at C4. Once the C4 position is derivatized, the C3-Br serves as a handle for
Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

o Application: Extension of the carbon skeleton to access hydrophobic pockets in protein
targets.

Experimental Workflow: Sequential Functionalization

The following diagram illustrates the standard medicinal chemistry workflow for this scaffold.
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Figure 2: The "SNAr First” strategy is preferred to avoid side reactions at the labile C4-F bond
during metal catalysis.

Handling & Safety Protocols

As a halogenated pyridine, this compound poses specific hazards.

e Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).
e Handling:

o Glove Selection: Use Nitrile (minimum 0.11 mm thickness) for splash protection. For
prolonged handling, use Laminate film (Silver Shield).

o Quenching SNAr Reactions: Reactions involving this core and amines often generate HF
salts. Quench with saturated NaHCOs or aqueous NaOH to neutralize.

» Storage: Store under Argon. The C-Br bond can be light-sensitive over long periods; amber
vials are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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